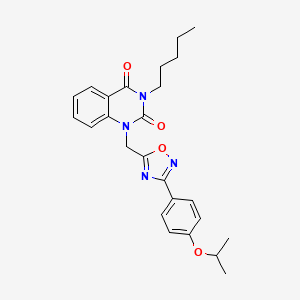

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione

Description

1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a pentyl group at position 3 and a 1,2,4-oxadiazole-linked 4-isopropoxyphenyl moiety at position 1. The oxadiazole ring system, particularly 1,2,4-oxadiazoles, is often employed in medicinal chemistry for its metabolic stability and hydrogen-bonding capacity, which can enhance target binding .

Properties

IUPAC Name |

3-pentyl-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O4/c1-4-5-8-15-28-24(30)20-9-6-7-10-21(20)29(25(28)31)16-22-26-23(27-33-22)18-11-13-19(14-12-18)32-17(2)3/h6-7,9-14,17H,4-5,8,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJSBOLMOVTWKPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that incorporates a 1,2,4-oxadiazole moiety. This structural configuration suggests potential biological activities due to the known pharmacological properties of both quinazolines and oxadiazoles. Recent studies have highlighted a range of biological activities associated with derivatives of these compounds, making them significant candidates for drug development.

Chemical Structure and Properties

The compound features several key structural elements:

- Quinazoline Core : Known for its diverse biological activities including anticancer and antimicrobial properties.

- Oxadiazole Ring : This heterocyclic structure enhances the compound's stability and reactivity, often contributing to its biological efficacy.

- Isopropoxyphenyl Group : This substituent may influence the compound's lipophilicity and interaction with biological targets.

Anticancer Activity

Research has demonstrated that compounds containing oxadiazole and quinazoline structures can exhibit significant anticancer properties. For instance:

- In vitro Studies : Compounds derived from similar structures have shown potent inhibitory effects on various cancer cell lines. For example, derivatives with oxadiazole rings have been reported to inhibit thymidylate synthase in MCF-7 breast cancer cells, with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of oxadiazole derivatives. The presence of the oxadiazole ring often correlates with enhanced activity against both gram-positive and gram-negative bacteria:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to our target compound have exhibited MIC values ranging from 3.9 to 31.25 µM against various bacterial strains .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been explored:

- COX Inhibition : Recent investigations into new derivatives showed that they effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), with some compounds outperforming traditional anti-inflammatory drugs like Meloxicam .

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes such as thymidylate synthase and COX enzymes, leading to reduced proliferation of cancer cells and decreased inflammation.

- Receptor Modulation : The quinazoline core can potentially modulate various receptors involved in cell signaling pathways related to cancer progression and inflammatory responses.

Study on Anticancer Efficacy

A recent study synthesized several quinazoline derivatives containing oxadiazole rings. Among them, one compound exhibited an IC50 value against MCF-7 cells that was four times more effective than 5-Fluorouracil . This highlights the potential for developing more effective anticancer agents based on similar structural frameworks.

Study on Antimicrobial Properties

In another investigation, a series of oxadiazole derivatives were tested against a panel of bacterial strains. The results indicated that compounds featuring the oxadiazole ring demonstrated significant antibacterial activity, with low MIC values suggesting high potency against resistant strains .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The presence of the oxadiazole ring can enhance the cytotoxic activity of the compound. Studies have shown that compounds containing both quinazoline and oxadiazole structures can inhibit tumor growth in various cancer models, suggesting that this specific compound may also possess similar properties.

Antimicrobial Properties :

Quinazolines are also recognized for their antimicrobial activities. The compound's structure may contribute to its effectiveness against bacterial and fungal infections. In vitro studies are necessary to confirm these activities and determine the spectrum of action.

Material Science

Fluorescent Materials :

The unique molecular structure of this compound makes it a candidate for use in fluorescent materials. Compounds with oxadiazole units are known to exhibit photoluminescence, which can be harnessed in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Agricultural Chemistry

Pesticidal Activity :

Some quinazoline derivatives have been evaluated for their pesticidal properties. The incorporation of the oxadiazole moiety may enhance the efficacy of this compound as a pesticide or herbicide, offering potential applications in agricultural chemistry.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various quinazoline derivatives. Among them, compounds similar to 1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-pentylquinazoline-2,4(1H,3H)-dione showed promising results in inhibiting cell proliferation in breast cancer cell lines (MCF-7) . These findings suggest that further development of this compound could lead to effective cancer therapies.

Case Study 2: Photophysical Properties

Research on oxadiazole-containing compounds has demonstrated their potential as fluorescent probes. A recent study characterized the photophysical properties of similar compounds and found that they exhibit strong emission under UV light . This characteristic could be exploited in developing new materials for electronic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from structurally related heterocyclic systems:

Structural Analogues in Heterocyclic Chemistry

- Compound 4g and 4h () : These derivatives feature pyrazolone cores fused with tetrazole and coumarin/diazepine moieties. While structurally distinct from the quinazoline-dione scaffold, they highlight the role of nitrogen- and oxygen-rich heterocycles in modulating bioactivity. For example, tetrazole groups (as in 4g/4h) are bioisosteres for carboxylic acids, whereas oxadiazoles (as in the target compound) enhance lipophilicity and metabolic stability.

| Property | Target Compound (Quinazoline-dione) | Compound 4g/4h (Pyrazolone-Tetrazole) |

|---|---|---|

| Core Structure | Quinazoline-2,4-dione | Pyrazolone + Tetrazole/Coumarin |

| Key Functional Groups | Oxadiazole, isopropoxyphenyl | Tetrazole, coumarin, benzodiazepine |

| Potential Bioactivity | Kinase inhibition (hypothesized) | Antimicrobial, anticonvulsant |

Computational Insights ()

Density-functional theory (DFT) methods, such as those described by Becke , are critical for comparing electronic properties of similar compounds. For example:

- Electron-Density Distribution : The oxadiazole group in the target compound may enhance electron withdrawal, stabilizing the quinazoline-dione core.

- Thermochemical Stability : Exact-exchange functionals (e.g., B3LYP) could predict bond dissociation energies, aiding in comparing metabolic stability with pyrazolone derivatives (4g/4h).

Limitations in Direct Comparison

- Lack of Experimental Data: No synthetic, spectroscopic, or pharmacological data for the target compound are available in the provided evidence.

Q & A

Basic: What synthetic strategies are optimal for synthesizing this quinazoline-dione derivative?

Answer:

The synthesis typically involves cyclocondensation and alkylation steps. A validated approach (adapted from oxadiazole-thienopyrimidine analogs) uses:

- Step 1: Cyclocondensation of a hydrazide intermediate in phosphorous oxychloride (POCl₃) under reflux to form the oxadiazole ring.

- Step 2: Alkylation of the quinazoline core using 3-(4-isopropoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole, with careful pH control (pH 7–8) to avoid side reactions.

- Step 3: Hydrolysis under mild acidic conditions (e.g., dilute HCl) to stabilize the dione moiety .

Key Considerations: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize POCl₃ stoichiometry to minimize byproducts.

Basic: How should researchers characterize the compound’s structure?

Answer: Use a multi-spectral approach:

- NMR: ¹H/¹³C NMR to confirm proton environments (e.g., isopropoxy methyl groups at δ ~1.2–1.4 ppm; quinazoline carbonyls at δ ~165–170 ppm).

- HRMS: Validate molecular weight (expected [M+H]⁺: ~478.2 Da).

- XRD: Single-crystal X-ray diffraction for absolute stereochemistry (if crystallizable) .

Methodological Tip: For XRD, grow crystals via slow evaporation in ethanol/water (7:3) at 4°C.

Basic: What protocols evaluate its antimicrobial activity in vitro?

Answer: Adapt agar diffusion or microdilution assays (CLSI guidelines):

- Test Strains: Include Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) bacteria.

- Concentration Range: 1–256 µg/mL in DMSO (≤1% v/v to avoid solvent toxicity).

- Controls: Ciprofloxacin (1–4 µg/mL) and solvent-only blanks.

Data Interpretation: Report MIC (Minimum Inhibitory Concentration) with triplicate runs and statistical validation (p < 0.05, ANOVA) .

Advanced: How to design a structure-activity relationship (SAR) study for analogs?

Answer: Focus on modular substitutions:

- Variable Groups: Replace the pentyl chain with alkyl/aryl groups (e.g., benzyl, cyclohexyl) to assess hydrophobicity effects.

- Oxadiazole Modifications: Test 3-aryl substitutions (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) for electronic effects.

- Assays: Pair synthesis with antimicrobial (MIC) and cytotoxicity (e.g., HEK293 cell viability via MTT) profiling. Use molecular docking (e.g., AutoDock Vina) to predict target binding (e.g., E. coli DNA gyrase) .

Advanced: What mechanistic approaches identify its mode of action?

Answer: Combine in silico and in vitro tools:

- Molecular Dynamics (MD): Simulate ligand-enzyme interactions (e.g., 50 ns simulations in GROMACS) to identify binding stability.

- Enzyme Inhibition Assays: Test against purified targets (e.g., dihydrofolate reductase) using spectrophotometric NADPH depletion (λ = 340 nm).

- Transcriptomics: RNA-seq of treated S. aureus to map gene expression changes (e.g., cell wall biosynthesis pathways) .

Advanced: How to resolve contradictions in biological activity data?

Answer: Apply evidence-based inquiry principles:

- Theoretical Alignment: Reconcile discrepancies using a framework (e.g., Lipinski’s Rule violations affecting bioavailability).

- Method Validation: Audit assay conditions (e.g., broth media ion content affecting MIC).

- Meta-Analysis: Compare with structurally similar compounds (e.g., thienopyrimidine-diones) to identify trends .

Advanced: What computational tools model its pharmacokinetics?

Answer: Use ADMET predictors:

- Software: SwissADME for bioavailability radar (e.g., GI absorption, CYP450 interactions).

- Parameters: LogP (~3.5) and polar surface area (~90 Ų) to assess blood-brain barrier penetration.

- Validation: Cross-check with in vivo rodent studies (plasma half-life via HPLC) .

Advanced: How to address scale-up challenges in synthesis?

Answer: Apply chemical engineering principles:

- Separation: Optimize column chromatography (silica gel, gradient elution) or switch to membrane filtration for large batches.

- Process Control: Use PAT (Process Analytical Technology) tools like inline FTIR to monitor cyclocondensation.

- Yield Improvement: Catalyst screening (e.g., p-TsOH vs. FeCl₃) for alkylation efficiency .

Advanced: How to study synergistic effects with existing antibiotics?

Answer: Use checkerboard assays:

- Design: Combine sub-MIC concentrations with β-lactams or fluoroquinolones.

- Analysis: Calculate FIC Index (Fractional Inhibitory Concentration):

Advanced: What analytical methods quantify it in biological matrices?

Answer: Develop a validated LC-MS/MS protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.